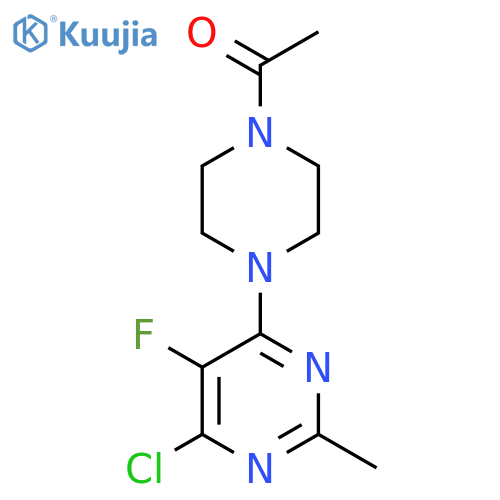

Cas no 2138372-64-0 (1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-one)

1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2138372-64-0

- 1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one

- EN300-843132

- 1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-one

-

- インチ: 1S/C11H14ClFN4O/c1-7-14-10(12)9(13)11(15-7)17-5-3-16(4-6-17)8(2)18/h3-6H2,1-2H3

- InChIKey: KECIZXKFGZKYFA-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(=NC(C)=N1)N1CCN(C(C)=O)CC1)F

計算された属性

- せいみつぶんしりょう: 272.0840169g/mol

- どういたいしつりょう: 272.0840169g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 1

- 複雑さ: 311

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 49.3Ų

1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-843132-5.0g |

1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one |

2138372-64-0 | 95.0% | 5.0g |

$2235.0 | 2025-02-21 | |

| Enamine | EN300-843132-10g |

1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one |

2138372-64-0 | 10g |

$3315.0 | 2023-09-02 | ||

| Enamine | EN300-843132-1.0g |

1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one |

2138372-64-0 | 95.0% | 1.0g |

$770.0 | 2025-02-21 | |

| Enamine | EN300-843132-10.0g |

1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one |

2138372-64-0 | 95.0% | 10.0g |

$3315.0 | 2025-02-21 | |

| Enamine | EN300-843132-5g |

1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one |

2138372-64-0 | 5g |

$2235.0 | 2023-09-02 | ||

| Enamine | EN300-843132-0.1g |

1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one |

2138372-64-0 | 95.0% | 0.1g |

$678.0 | 2025-02-21 | |

| Enamine | EN300-843132-0.5g |

1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one |

2138372-64-0 | 95.0% | 0.5g |

$739.0 | 2025-02-21 | |

| Enamine | EN300-843132-2.5g |

1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one |

2138372-64-0 | 95.0% | 2.5g |

$1509.0 | 2025-02-21 | |

| Enamine | EN300-843132-0.05g |

1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one |

2138372-64-0 | 95.0% | 0.05g |

$647.0 | 2025-02-21 | |

| Enamine | EN300-843132-0.25g |

1-[4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one |

2138372-64-0 | 95.0% | 0.25g |

$708.0 | 2025-02-21 |

1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-one 関連文献

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

7. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-oneに関する追加情報

Compound CAS No 2138372-64-0: 1-(4-(6-Chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone

The compound with CAS No 2138372-64-0, commonly referred to as 1-(4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a piperazine ring system with a pyrimidine moiety, both of which are well-known for their versatility in chemical synthesis and biological activity.

The piperazine ring, a six-membered saturated ring containing two nitrogen atoms, is a fundamental building block in medicinal chemistry. Its ability to form hydrogen bonds and its flexibility make it an ideal component for designing bioactive molecules. In this compound, the piperazine ring is substituted at the 4-position with a pyrimidine derivative, specifically a 6-chloro-5-fluoro-2-methylpyrimidin group. This substitution pattern introduces additional functional groups that enhance the molecule's chemical reactivity and biological potency.

The pyrimidine moiety, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is another key structural element in this compound. Pyrimidines are widely used in drug design due to their ability to interact with various biological targets, such as enzymes and receptors. The presence of chlorine and fluorine substituents at positions 6 and 5 of the pyrimidine ring adds further complexity to the molecule, potentially influencing its pharmacokinetic properties and bioavailability.

Recent studies have highlighted the importance of halogenated pyrimidines in the development of antiviral and anticancer agents. The incorporation of chlorine and fluorine atoms into the pyrimidine ring can significantly alter the electronic properties of the molecule, making it more effective in binding to specific biological targets. For instance, fluorine substitution is known to improve drug stability and enhance lipophilicity, which are critical factors for drug absorption and distribution.

In addition to its structural features, the compound's ethanone group plays a crucial role in its chemical reactivity. The ketone functional group can participate in various condensation reactions, making it a valuable intermediate in organic synthesis. This feature makes the compound an attractive candidate for further derivatization and functionalization, enabling the creation of novel compounds with diverse biological activities.

From a synthetic perspective, the preparation of this compound involves multi-step reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of the pyrimidine derivative, followed by its coupling with the piperazine ring. The final step involves introducing the ethanone group through a suitable reaction pathway. Researchers have explored various methodologies to optimize this synthesis process, including microwave-assisted synthesis and catalytic cross-coupling reactions.

Recent advancements in green chemistry have also influenced the synthesis of this compound. By employing environmentally friendly solvents and catalysts, chemists have been able to reduce waste generation and improve reaction efficiency. These developments align with global efforts to promote sustainable chemical practices while maintaining high standards of product quality.

In terms of applications, this compound has shown promise in several areas. Its unique combination of structural features makes it an excellent candidate for exploring new drug leads. For example, studies have demonstrated that similar compounds exhibit potent inhibitory activity against certain kinases involved in cancer progression. This suggests that further research into this compound's biological effects could lead to innovative therapeutic agents.

Beyond pharmacology, this compound has potential applications in materials science. Its rigid structure and functional groups make it suitable for use as a building block in supramolecular chemistry or as a component in advanced materials such as polymers or metal-organic frameworks (MOFs). Exploring these applications could open new avenues for utilizing this compound in emerging technologies.

In conclusion, CAS No 2138372-64-0: 1-(4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-y l)ethanone is a versatile organic molecule with significant potential across multiple disciplines. Its unique structure combines key functional groups that enhance its chemical reactivity and biological activity. Ongoing research continues to uncover new insights into its synthesis, properties, and applications, positioning it as an important compound for future scientific advancements.

2138372-64-0 (1-4-(6-chloro-5-fluoro-2-methylpyrimidin-4-yl)piperazin-1-ylethan-1-one) 関連製品

- 1337676-53-5(3-[(5-Nitrofuran-2-yl)methyl]piperidine)

- 882224-30-8(3-{4-(1Z)-2-carbamoyl-2-cyanoeth-1-en-1-yl-3-(3-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid)

- 1498123-76-4(N-(2-amino-1-cyclopropylethyl)-4-nitrobenzene-1-sulfonamide)

- 338759-23-2(3-(Pyridin-3-yloxy)-5-(trifluoromethyl)pyridine-2-carboxamide)

- 2413904-39-7(tert-butyl N-(2-hydroxy-5-methylquinolin-6-yl)carbamate)

- 2877721-92-9(1-[(4-Fluorophenyl)methyl]-4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-2-one)

- 2225145-03-7(2-amino-3-(3-sulfanylphenyl)propanoic acid hydrochloride)

- 2229496-14-2(3-(2-amino-1,3-oxazol-5-yl)-N-ethylbenzamide)

- 1344255-37-3(3-2-(aminomethyl)cyclopropylbenzonitrile)

- 885280-24-0(4-Thiazolemethanamine,2-(3-methoxyphenyl)-)